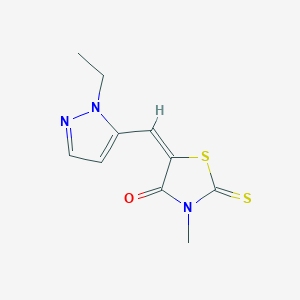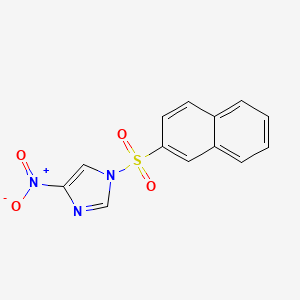
N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines a benzothiophene moiety with a quinolinecarboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the quinolinecarboxamide group. Key steps may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Quinolinecarboxamide Group: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the quinoline moiety to the benzothiophene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the benzothiophene or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions (e.g., palladium catalysts for Suzuki-Miyaura coupling) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings .
Scientific Research Applications
N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene and quinoline derivatives, such as:
- **N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(3-METHYLPHENYL)-4-QUINOLINECARBOXAMIDE .
- **N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXAMIDE .
Uniqueness
What sets N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE apart is its specific combination of functional groups and structural features, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for both research and potential therapeutic applications .
Properties
Molecular Formula |
C29H29N3O3S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C29H29N3O3S/c1-3-6-17-9-14-21-25(15-17)36-29(26(21)27(30)33)32-28(34)22-16-24(18-10-12-19(35-2)13-11-18)31-23-8-5-4-7-20(22)23/h4-5,7-8,10-13,16-17H,3,6,9,14-15H2,1-2H3,(H2,30,33)(H,32,34) |
InChI Key |
NFWFRKHJRJGTJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Adamantylmethyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide](/img/structure/B10952177.png)
![7-(Difluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B10952188.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B10952199.png)
![1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10952205.png)
![Methyl 5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10952213.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B10952226.png)
![ethyl 5-{[4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10952237.png)
![4-[1-(benzenesulfonyl)piperidin-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952238.png)
![13-(difluoromethyl)-11-methyl-4-[1-(3-nitrophenyl)sulfonylpiperidin-4-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952241.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B10952243.png)
![4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952248.png)

